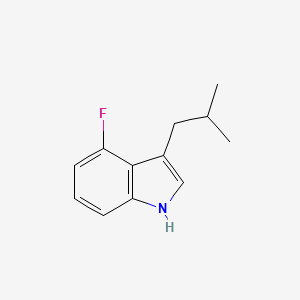

4-Fluoro-3-isobutyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. rjpn.orgwikipedia.org This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products, including alkaloids and the essential amino acid tryptophan. scirp.orgrsc.org Its presence in numerous approved drugs underscores its therapeutic importance, with indole derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rjpn.orgscirp.org The indole scaffold's unique electronic properties and its ability to participate in various chemical transformations make it a versatile building block in the synthesis of complex molecular architectures. scirp.org

Role of Fluorine Substitution in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. researchgate.net Fluorine, being the most electronegative element, imparts unique properties to a molecule, often without significantly altering its size, as it is a relatively small atom. The substitution of hydrogen with fluorine can profoundly influence a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. researchgate.net Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a molecule's pharmacokinetic profile, such as its absorption and distribution. The strategic placement of fluorine can also enhance the binding affinity of a ligand to its biological target. researchgate.net

Overview of 4-Fluoro-3-isobutyl-1H-indole within the Context of Fluorinated Indole Research

Within the expansive field of fluorinated indoles, this compound represents a specific example of a molecule where both the position of fluorine on the benzene ring and the nature of the alkyl substituent at the 3-position are precisely defined. While extensive research has been conducted on various fluorinated and 3-substituted indoles, detailed studies specifically focused on this compound are limited in publicly accessible scientific literature. However, its chemical structure suggests it as a compound of interest for further investigation, potentially exhibiting biological activities influenced by the interplay of the 4-fluoro and 3-isobutyl groups. The study of such molecules contributes to a deeper understanding of the structure-activity relationships within the broader class of fluorinated indole derivatives. ebi.ac.uknih.gov

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are typically generated through a combination of computational modeling and experimental analysis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1774898-85-9 |

| Molecular Formula | C₁₂H₁₄FN |

| Molecular Weight | 191.25 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis and Reactivity

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed journals, its structure lends itself to established methods of indole synthesis. A plausible and widely used approach is the Fischer indole synthesis. wikipedia.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.org

For the synthesis of this compound, the likely precursors would be (3-fluorophenyl)hydrazine (B1330474) and 4-methyl-2-pentanone (B128772). The general steps of this proposed synthesis are outlined below:

Formation of the Hydrazone: (3-fluorophenyl)hydrazine would be reacted with 4-methyl-2-pentanone to form the corresponding hydrazone.

Acid-Catalyzed Cyclization: The resulting hydrazone would then be treated with an acid catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce a scirp.orgscirp.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring.

The reactivity of this compound is expected to be characteristic of other 3-substituted indoles. The indole nitrogen can undergo N-alkylation or N-acylation. Electrophilic substitution reactions, if they were to occur, would likely be directed to the benzene portion of the molecule, as the 3-position of the pyrrole ring is already substituted.

Spectroscopic Data

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, a signal for the N-H proton of the indole, and signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons). The fluorine atom at the 4-position would likely cause splitting of the adjacent aromatic proton signals.

¹³C NMR: Resonances for the carbon atoms of the indole ring system and the isobutyl group. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: A single resonance for the fluorine atom at the 4-position.

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight of 191.25 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(2-methylpropyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZDUCJMAKIQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Isobutyl 1h Indole and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 4-Fluoro-3-isobutyl-1H-indole

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, each corresponding to a classical indole (B1671886) synthesis methodology.

Disconnection C2–C3 and N1–C7a (Fischer Synthesis): This is one of the most common strategies. Breaking the C2–C3 bond of the pyrrole (B145914) ring and the N1–C7a bond leads back to a (3-fluorophenyl)hydrazine (B1330474) and a ketone precursor, specifically 5-methyl-2-hexanone. The synthesis then relies on the acid-catalyzed condensation and subsequent organicreactions.orgorganicreactions.org-sigmatropic rearrangement to form the indole ring.

Disconnection C3–C3a (Bischler Synthesis): Cleaving the bond between the C3 and C3a atoms suggests a route starting from 3-fluoroaniline (B1664137) and an α-haloketone. The key intermediate is an α-arylamino ketone, which undergoes acid-catalyzed cyclization and dehydration. The required ketone precursor would be 1-halo-4-methyl-2-pentanone.

Disconnection N1–C2 and C3a–C4 (Madelung Synthesis): This approach involves an intramolecular cyclization. The key disconnection is across the N1–C2 and C3a–C4 bonds, pointing to an N-(2-isobutyl-6-fluorophenyl)amide precursor. This strategy requires the prior assembly of a substituted aniline (B41778), which is then cyclized under basic conditions.

Disconnection C2–N1–C7a and C3–C3a (Bartoli Synthesis): The Bartoli synthesis offers a powerful route to 4-substituted indoles. The retrosynthetic pathway involves disconnecting the pyrrole ring to reveal an ortho-substituted nitroarene (1-fluoro-2-nitrobenzene) and a vinyl Grignard reagent. The isobutyl group at C3 and the adjacent C2 hydrogen would originate from a vinyl Grignard such as (3-methylbut-1-en-1-yl)magnesium bromide.

These primary disconnections form the basis for applying various classical indole synthesis methods to the specific challenge of preparing this compound.

Classical Indole Synthesis Approaches and their Adaptations for Fluorinated Systems

The presence of a fluorine atom on the aromatic ring can significantly influence the reactivity and regioselectivity of classical indole syntheses. Electron-withdrawing effects can deactivate the ring towards electrophilic substitution, while ortho-directing effects can influence cyclization.

The Fischer indole synthesis is a robust and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. A key organicreactions.orgorganicreactions.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.orgyoutube.com

Adaptation for this compound: To synthesize the target molecule, (3-fluorophenyl)hydrazine would be condensed with 5-methyl-2-hexanone. The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids like HCl) facilitates both the initial hydrazone formation and the subsequent cyclization. wikipedia.org

A significant challenge in this approach is regioselectivity. The cyclization of the intermediate from (3-fluorophenyl)hydrazine can theoretically produce two different isomers: the desired this compound and the undesired 6-fluoro-3-isobutyl-1H-indole. The outcome is dictated by the direction of the organicreactions.orgorganicreactions.org-sigmatropic rearrangement, which is influenced by the electronic effects of the fluorine substituent. youtube.com

| Parameter | Description |

| Starting Material 1 | (3-fluorophenyl)hydrazine |

| Starting Material 2 | 5-methyl-2-hexanone |

| Key Reaction | Acid-catalyzed condensation and organicreactions.orgorganicreactions.org-sigmatropic rearrangement |

| Key Challenge | Control of regioselectivity to favor 4-fluoro product over 6-fluoro isomer |

| Modern Variants | Use of Lewis acids, microwave irradiation to improve yields and shorten reaction times. taylorandfrancis.com |

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base at high temperatures. wikipedia.org The reaction proceeds by deprotonation of both the amide nitrogen and the benzylic carbon ortho to the amide, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Adaptation for this compound: A direct application of this method is challenging as it typically yields 2-substituted indoles. To generate a 3-substituted indole, a more complex starting material, such as N-isovaleryl-2-amino-3-fluorobenzyl derivative, would be required. The harsh conditions—strong bases like sodium or potassium alkoxides and temperatures between 200–400 °C—can limit its applicability, especially with sensitive functional groups. wikipedia.org Modern modifications have been developed to mitigate these severe conditions, for instance, by using organolithium reagents or introducing electron-withdrawing groups to increase the acidity of the benzylic protons, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.netresearchgate.net

| Parameter | Description |

| Precursor Type | N-acyl-ortho-alkylaniline derivative |

| Key Reagents | Strong base (e.g., NaOEt, t-BuOK, LiN(SiMe₃)₂) |

| Conditions | High temperatures (often >200 °C) |

| Applicability | Generally better for 2-substituted indoles; challenging for the target compound. |

| Modern Variants | Smith-modified synthesis using organolithium reagents; use of activating groups to allow for milder conditions. wikipedia.orgresearchgate.net |

The classical Reissert indole synthesis involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. bhu.ac.in Subsequent heating can decarboxylate the product to the corresponding indole.

Adaptation for this compound: This method is not well-suited for the direct synthesis of 3-substituted indoles. The reaction inherently installs a carboxyl group at the C2 position. To apply this to the target molecule, one would need to start with a precursor like 1-fluoro-2-(3-methylbutyl)-3-nitrobenzene, which is not readily available. Furthermore, the isobutyl group would need to be introduced prior to the indole formation, and the reaction would still yield a C2-functionalized indole that would require further modification. Therefore, the Reissert synthesis is not a practical or efficient route for this specific target.

The Nenitzescu indole synthesis is a specific method for producing 5-hydroxyindole (B134679) derivatives. bhu.ac.in It involves the condensation reaction between a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester. The mechanism includes a Michael addition followed by a cyclization and elimination sequence.

Adaptation for this compound: This synthesis is fundamentally incompatible with the desired product. The required starting materials and reaction mechanism invariably lead to a 5-hydroxy substituent on the indole ring. It cannot be adapted to produce a 4-fluoroindole (B1304775) without completely altering the core strategy.

Bartoli Indole Synthesis

The Bartoli indole synthesis is an effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com The reaction requires three equivalents of the Grignard reagent and is particularly effective when a substituent is present at the ortho position of the nitroarene. jk-sci.com

Adaptation for this compound: This pathway is highly promising for the target molecule. Starting with 1-fluoro-2-nitrobenzene, the fluorine atom serves as the required ortho-substituent, which will become the 4-fluoro group in the final product. Reaction with a vinyl Grignard reagent derived from 1-bromo-3-methyl-1-butene (B8378486) would introduce the necessary carbon framework. The mechanism involves addition of the Grignard reagent, a organicreactions.orgorganicreactions.org-sigmatropic rearrangement, and subsequent intramolecular cyclization to form the indole. quimicaorganica.org

Bischler Indole Synthesis

Also known as the Bischler–Möhlau synthesis, this method involves the reaction of an α-haloketone with an excess of an arylamine, followed by acid-catalyzed cyclization. wikipedia.orgchemeurope.com

Adaptation for this compound: This synthesis would utilize 3-fluoroaniline and an appropriate α-haloketone, such as 1-bromo-4-methyl-2-pentanone. The initial step forms an α-arylamino ketone intermediate. Subsequent treatment with acid promotes electrophilic cyclization onto the aromatic ring. A significant drawback of the Bischler synthesis is the potential for rearrangements and the formation of product mixtures, which can complicate purification and lower yields. wikipedia.org Milder methods, including the use of catalysts like lithium bromide or microwave irradiation, have been developed to improve the reaction's efficiency. wikipedia.orgchemeurope.com

Julia Indole Synthesis Pathways

The term "Julia Indole Synthesis" does not refer to a primary, ring-forming reaction in the same category as Fischer or Bartoli. Instead, it typically refers to the application of the Julia-Lythgoe or Julia-Kocienski olefination within a broader synthetic sequence that ultimately leads to an indole. alfa-chemistry.comwikipedia.org These reactions are powerful methods for forming carbon-carbon double bonds by reacting a sulfone with an aldehyde or ketone. organicreactions.orgresearchgate.netmdpi.com

Application in Indole Synthesis: A Julia olefination could be used to construct a complex side chain on a benzene (B151609) ring precursor, which is then cyclized in a subsequent step to form the indole ring. For example, one could synthesize an ortho-amino or ortho-nitro styrene (B11656) derivative using a Julia-Kocienski olefination, which could then be cyclized via methods like Heck cyclization or reductive cyclization. However, it is not a direct method for indole ring formation itself.

| Method | Starting Materials | Key Features | Applicability to Target |

| Bartoli Synthesis | 1-Fluoro-2-nitrobenzene + Isobutyl-derived vinyl Grignard | Excellent for 4-substituted indoles; ortho-fluoro group directs synthesis. wikipedia.orgjk-sci.com | High |

| Bischler Synthesis | 3-Fluoroaniline + 1-Bromo-4-methyl-2-pentanone | Direct but can suffer from low yields and side products due to rearrangements. wikipedia.org | Moderate |

| Julia Olefination | Phenyl sulfones + Aldehydes/Ketones | Not a direct indole synthesis; used to form C=C bonds in precursors. wikipedia.org | Indirect |

Modern Catalytic Approaches for Indole Ring Construction

The formation of the indole nucleus is a central theme in heterocyclic chemistry. Modern catalytic methods offer efficient and often regioselective pathways to substituted indoles, moving beyond classical name reactions. These approaches frequently rely on transition metal catalysis to facilitate bond formations that would otherwise be challenging.

Palladium-Catalyzed Cyclization Reactions (e.g., Larock Indole Synthesis)

Palladium catalysis is a cornerstone of modern indole synthesis. The Larock indole synthesis, a powerful heteroannulation reaction, constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst. wikipedia.orgsynarchive.comub.edu This method is highly versatile, tolerating a wide range of functional groups on both reaction partners. wikipedia.orgnih.gov

The synthesis of this compound via this method would likely commence with 4-fluoro-2-iodoaniline (B1303420) and an alkyne such as 5-methyl-1-hexyne. The regioselectivity of the Larock heteroannulation generally places the sterically bulkier substituent of the alkyne at the C2 position of the resulting indole. ub.edunih.gov To achieve the desired 3-isobutyl substitution, strategic selection of the alkyne is crucial.

The catalytic cycle of the Larock indole synthesis typically involves the following key steps wikipedia.orgub.edu:

Reduction of a Pd(II) precursor, like Palladium(II) acetate, to the active Pd(0) species.

Oxidative addition of the ortho-iodoaniline to the Pd(0) catalyst.

Coordination and insertion of the alkyne into the aryl-palladium bond.

Intramolecular attack by the aniline nitrogen onto the newly formed vinylic palladium intermediate, forming a six-membered palladacycle.

Reductive elimination to yield the indole product and regenerate the Pd(0) catalyst.

| Reagent/Catalyst | Role in Larock Indole Synthesis | Typical Example(s) | Citation(s) |

| Palladium Source | Primary catalyst for the cyclization | Pd(OAc)₂ | wikipedia.orgsynarchive.com |

| Ligand | Stabilizes the palladium catalyst (optional) | PPh₃ (Triphenylphosphine) | wikipedia.org |

| Base | Neutralizes acid formed during the reaction | K₂CO₃, Na₂CO₃ | wikipedia.org |

| Salt Additive | Enhances reaction rate and yield | LiCl, n-Bu₄NCl | wikipedia.orgub.edu |

| Aryl Halide | Provides the benzene portion of the indole | ortho-iodoanilines | wikipedia.orgnih.gov |

| Alkyne | Provides the C2 and C3 atoms of the indole | Disubstituted alkynes | wikipedia.orgnih.gov |

C-H Functionalization Strategies for Direct Indole Formation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis. chim.it For indole synthesis, this can involve either the formation of the indole ring itself or the modification of a pre-existing indole. chim.itrsc.org Site-selective functionalization of the indole core at the less reactive C4 to C7 positions of the benzene ring is challenging but can be achieved, often by using a directing group. chim.itnih.gov

For instance, a highly regioselective functionalization of an indole at the C4 position has been demonstrated using an aldehyde group at C3 as a directing group with a ruthenium catalyst. nih.govmdpi.com This strategy allows for the introduction of substituents, such as vinyl groups, directly onto the C4 position under mild conditions. mdpi.com While this exemplifies post-synthesis modification, C-H activation principles are also applied in constructing the heterocyclic ring. For example, palladium-catalyzed intramolecular C-H difluoroalkylation has been used to synthesize 3,3-difluoro-2-oxindoles, showcasing the power of C-H activation in building fluorinated heterocyclic systems from acyclic precursors. mit.edunih.gov

Reductive Cyclization of Nitrobenzene Derivatives

The reductive cyclization of nitro compounds offers a classic yet continually refined route to indoles. beilstein-journals.org This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization. A common strategy is the reductive cyclization of 2-nitrostyrene derivatives. beilstein-journals.org In the context of this compound, a plausible precursor would be a suitably substituted (Z)-1-fluoro-2-(2-nitrovinyl)-3-isobutylbenzene.

The reduction of the nitro group can be accomplished using various reagents, including carbon monoxide with transition metal catalysts. beilstein-journals.org For example, iron, ruthenium, or rhodium carbonyls have been used for the synthesis of indoles from 2-nitrostyrene derivatives under high pressure and temperature. beilstein-journals.org More recent methods have employed palladium catalysts with formate (B1220265) esters serving as effective surrogates for carbon monoxide, allowing for milder reaction conditions. researchgate.net One-pot cascade reactions involving an initial nitro-Michael addition followed by a metal-catalyzed reductive cyclization have also been developed for the synthesis of complex indole-containing structures like spiro[oxindole-3,3'-pyrrolidines]. chemrxiv.org

Transition Metal-Mediated and Organocatalytic Approaches

Beyond palladium, a wide range of other transition metals are employed in modern indole synthesis. mdpi.comdntb.gov.ua Catalysts based on cobalt, ruthenium, rhodium, and copper have all been shown to facilitate the construction of the indole ring through various mechanisms, including cross-dehydrogenative couplings and redox-neutral syntheses. mdpi.com For example, cobalt(III) catalysis has been used for the efficient synthesis of indoles from Boc-arylhydrazines and alkynes. mdpi.com

Organocatalysis, which avoids the use of metals, has also become a prominent strategy for indole synthesis and functionalization. acs.org Chiral phosphoric acids, for example, can catalyze asymmetric dearomatization reactions of indoles to produce chiral indolenines and fused indolines. rsc.orgnih.gov These methods provide access to enantiomerically enriched indole derivatives, which are of significant interest in medicinal chemistry. acs.org

| Catalytic System | Approach | Key Features | Citation(s) |

| Cobalt(III) | Redox-neutral synthesis | Reacts Boc-arylhydrazines with alkynes | mdpi.com |

| Ruthenium(II) | C-H Activation/Vinylation | Uses a directing group for C4 functionalization | mdpi.com |

| Rhodium(II) | Transannulation | Forms N-fluoroalkyl indoles from triazoles | rsc.org |

| Chiral Phosphoric Acid | Asymmetric Dearomatization | Creates chiral indole derivatives | rsc.orgnih.gov |

Stereoselective Synthesis of Chiral Fluoro-Substituted Indole Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing complex molecules, including indole derivatives. acs.org Chiral fluoro-substituted indoles can be accessed through several strategies, including organocatalytic and biocatalytic approaches.

Organocatalytic asymmetric reactions, utilizing small chiral organic molecules as catalysts, have been successfully applied to the synthesis of a wide variety of chiral heterocycles based on the indole scaffold. acs.orgnih.gov For example, the asymmetric dearomatization of 2,3-disubstituted indoles using chiral phosphoric acid catalysts allows for a switchable and divergent synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. rsc.orgnih.gov The reaction proceeds through an indolenine intermediate with a newly formed quaternary chiral center at the C3-position. nih.gov

Hybrid catalytic systems that combine metal catalysis or organocatalysis with biocatalysis are also emerging as a powerful tool. acs.org For instance, a metal-organic framework (MOF) can catalyze a Michael addition to a substituted indole, and the resulting intermediate can then be asymmetrically reduced by a ketoreductase enzyme to yield a chiral indole derivative. acs.org Such chemoenzymatic cascades offer a route to chiral alcohols with high stereoselectivity. acs.org Furthermore, transition metal-catalyzed reactions can be used to create fluorinated spiroindolenines, with enantioselective palladium catalysis providing spirocyclic products with significant enantiomeric excess. researchgate.net

Introduction of Fluorine and Isobutyl Moieties

The synthesis of the specific target, this compound, requires reliable methods for introducing both the fluorine atom at the C4 position and the isobutyl group at the C3 position. These transformations can be performed on a pre-formed indole ring or the substituents can be incorporated into the starting materials prior to cyclization.

The introduction of fluorine onto a heterocycle is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov Direct electrophilic fluorination of the indole ring is a viable approach. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. researchgate.netacs.org The regioselectivity of fluorination can be influenced by the reaction conditions and the substitution pattern of the indole. While C3 is often the most reactive position for electrophilic attack, functionalization at other positions, including the benzene ring, can be achieved. ossila.com

The isobutyl group is typically introduced at the C3 position, which is the most nucleophilic site of the indole ring. nih.gov Friedel-Crafts acylation followed by reduction is a classic two-step method. For example, an indole can be acylated at the C3 position with isobutyryl chloride in the presence of a Lewis acid like diethylaluminum chloride, followed by reduction of the resulting ketone to the isobutyl group. organic-chemistry.org Alternatively, direct alkylation can be achieved. Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates has been shown to form C3-quaternary indolenines. nih.gov For a simple 3-alkylation, methods involving the reaction of the indole with an isobutyl electrophile under appropriate conditions are often employed.

Direct Fluorination Techniques for Indole Scaffolds

The direct introduction of fluorine onto a pre-formed indole ring is a challenging yet highly desirable transformation. Electrophilic fluorination is the most common approach, employing reagents that deliver an electrophilic fluorine species ("F+"). The inherent nucleophilicity of the indole ring dictates the regioselectivity of this reaction, with the C3 position being the most electron-rich and, therefore, the most reactive site.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4). acs.orgacs.orgrsc.org The reaction outcomes are highly dependent on the substrate's substitution pattern and the specific reaction conditions. For instance, treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can lead to the formation of 3-substituted 3-fluorooxindoles in high yields. organic-chemistry.orgacs.org This process is believed to proceed through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org

Similarly, NFSI can convert indoles into 3,3-difluoro-2-oxindoles. acs.orgrsc.org Depending on the reaction conditions, other products can be obtained. For example, the reaction of N-tosylindole with Selectfluor in an acetonitrile/methanol mixture yields 3-fluoro-2-methoxyindoline. acs.org

Achieving fluorination at other positions, such as the desired C4-position of this compound, by direct methods is significantly more difficult due to the lower nucleophilicity of the benzene portion of the indole ring compared to the pyrrole ring. Directing groups or metal-catalyzed C-H activation strategies are often required to achieve fluorination on the carbocyclic ring, but these methods are less common and more complex than fluorination at C3. Therefore, for a target like 4-fluoroindole, direct fluorination is generally not the preferred synthetic route.

Table 1: Examples of Direct Electrophilic Fluorination of Indole Derivatives

| Starting Material | Fluorinating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-Substituted Indoles | Selectfluor | Acetonitrile/Water | 3-Substituted 3-fluorooxindoles | organic-chemistry.orgacs.org |

| Indoles | N-Fluorobenzenesulfonimide (NFSI) | Not Specified | 3,3-Difluoro-2-oxindoles | acs.orgrsc.org |

| N-Tosylindole | Selectfluor | Acetonitrile/Methanol | 3-Fluoro-2-methoxyindoline | acs.org |

| Substituted Indoles | Selectfluor | Not Specified | 3,3-Difluoroindolin-2-ols | acs.org |

Utilization of Fluorinated Building Blocks in Indole Synthesis

A more regioselective and widely used approach to synthesizing specifically substituted fluoroindoles involves incorporating the fluorine atom into one of the starting materials before the indole ring is constructed. This strategy leverages classic indole syntheses, such as the Fischer, Bischler-Möhlau, and Larock methods, using fluorinated precursors like fluoroanilines or fluorophenylhydrazines. ossila.comossila.comtcichemicals.com

The Fischer indole synthesis is a robust method that produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com To synthesize a 4-fluoroindole, one would start with (4-fluorophenyl)hydrazine (B109058). Condensation with a ketone containing the desired isobutyl side chain, such as 4-methyl-2-pentanone (B128772), would, after acid-catalyzed cyclization, yield the target indole skeleton with the fluorine atom precisely at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov

| Fischer Indole Synthesis Example | |

| Reactant 1 | (4-Fluorophenyl)hydrazine |

| Reactant 2 | 4-Methyl-2-pentanone |

| Catalyst | Brønsted or Lewis Acid (e.g., HCl, PPA, ZnCl₂) |

| Product | 4-Fluoro-3-isobutyl-2-methyl-1H-indole (Note: example yields a 2-methyl substituted product) |

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgwikipedia.org For the synthesis of a 4-fluoroindole derivative, 4-fluoroaniline (B128567) would be used as the starting arylamine. mdpi.comresearchgate.net While traditionally requiring harsh conditions, modern variations using microwave irradiation have made this method more accessible. wikipedia.org

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne. nih.govwikipedia.orgub.edu A 2-iodo-4-fluoroaniline, for example, could be coupled with an alkyne bearing an isobutyl group to construct the desired indole scaffold. This method is known for its versatility and tolerance of various functional groups. wikipedia.orgub.edu

Another modern approach involves the oxidative dearomatization of anilines. For instance, a metal-free method has been developed that assembles 2-trifluoromethyl-NH-indole products from commercially available anilines and hexafluoroacetylacetone, showcasing a novel route to fluorinated indoles. nih.gov

Strategies for Introducing Branched Alkyl Chains (Isobutyl Group)

The introduction of an alkyl group at the C3 position is a fundamental transformation in indole chemistry. The C3 position is highly nucleophilic and readily undergoes electrophilic substitution.

A common method for C3-alkylation is the Friedel-Crafts-type reaction, where the indole is treated with an alkylating agent, such as an isobutyl halide (e.g., isobutyl bromide), in the presence of a Lewis acid. However, this can sometimes lead to polysubstitution or reaction at the nitrogen atom.

A more controlled method involves first converting the indole into a more potent nucleophile. This can be achieved by deprotonating the N-H bond with a strong base like sodium hydride to form the indolyl anion, or more commonly, by forming an indolylmagnesium reagent (a Grignard reagent) by treating the indole with an alkylmagnesium halide. ossila.com This indolyl nucleophile can then react with an electrophilic source of the isobutyl group, like isobutyl bromide or isobutyl tosylate, to achieve clean C3-alkylation.

Alternatively, acid-catalyzed alkylation of indoles with unactivated alkenes has been developed. For instance, using a catalytic amount of a strong acid like hydroiodic acid (HI), 2,3-disubstituted indoles can be synthesized by reacting a 3-alkylindole with an alkene. nih.govfrontiersin.org While this specific method is for C2-alkylation of an already C3-substituted indole, related principles of acid-catalyzed addition could be applied.

For the specific synthesis of this compound, a practical route would likely involve the Fischer indole synthesis starting from (4-fluorophenyl)hydrazine and 4-methyl-2-pentanone to form 4-fluoro-2-methyl-3-isobutyl-1H-indole, or a similar strategy to first build the 4-fluoroindole core, followed by a selective C3-alkylation step using an isobutyl electrophile.

Table 2: General Methods for C3-Alkylation of Indoles

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Indole, Isobutyl Halide, Lewis Acid | Direct electrophilic substitution at C3. | General Knowledge |

| Alkylation via Indolylmagnesium Halide | Indole, Alkylmagnesium Halide, then Isobutyl Halide/Tosylate | Formation of a nucleophilic Grignard reagent, followed by reaction with an electrophile. | ossila.com |

| Alkylation via Indolyl Anion | Indole, Strong Base (e.g., NaH), then Isobutyl Halide | Deprotonation at N1 followed by alkylation, which often proceeds at C3. | ossila.com |

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 Isobutyl 1h Indole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies detailing the quantum chemical calculations for the molecular geometry and electronic structure of 4-Fluoro-3-isobutyl-1H-indole were found.

There are no available research articles or datasets that present the results of Density Functional Theory (DFT) calculations for the geometry optimization and energy of this compound.

Specific data from ab initio calculations on the electronic properties and spectroscopic parameters of this compound have not been published in the scientific literature.

Molecular Orbital Analysis

A molecular orbital analysis, including investigations into the frontier molecular orbitals, has not been specifically reported for this compound.

There are no publicly accessible studies that provide the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap, for this compound.

No research detailing Natural Bond Orbital (NBO) analysis to understand intermolecular interactions and charge transfer within this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no published studies that include a Molecular Electrostatic Potential (MEP) map for this compound to predict its reactivity.

Prediction of Molecular Descriptors and Their Influence on Chemical Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in understanding a compound's behavior, including its pharmacokinetic profile and potential biological activity. The following subsections detail the predicted molecular descriptors for this compound.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability.

For this compound, the predicted TPSA value suggests its potential for good oral bioavailability. Computational predictions, often derived from fragment-based methods, provide a rapid assessment of this important property.

Table 1: Predicted Topological Polar Surface Area (TPSA) of this compound

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 28.15 Ų |

Data obtained from computational predictions.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent to its concentration in water. LogP is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

The predicted LogP value for this compound indicates a significant degree of lipophilicity. The presence of the isobutyl group contributes substantially to this property, while the fluorine atom can modulate the electronic environment and lipophilicity of the indole (B1671886) ring.

Table 2: Predicted Partition Coefficient (LogP) of this compound

| Molecular Descriptor | Predicted Value |

|---|---|

| Partition Coefficient (LogP) | 3.85 |

Data obtained from computational predictions.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with a greater entropic penalty upon binding to a target, which can negatively impact binding affinity. Generally, molecules with fewer than 10 rotatable bonds are considered to have better oral bioavailability.

This compound possesses a limited number of rotatable bonds, which suggests a relatively rigid structure. This conformational constraint can be advantageous in drug design, as it may lead to a more defined interaction with a biological target.

Table 3: Predicted Number of Rotatable Bonds in this compound

| Molecular Descriptor | Predicted Value |

|---|---|

| Number of Rotatable Bonds | 2 |

Data obtained from computational predictions.

Computational Spectroscopy for Validation and Interpretation of Experimental Data

Computational spectroscopy involves the theoretical prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

The predicted ¹H and ¹³C NMR spectra for this compound provide a theoretical fingerprint of the molecule. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the indole ring. The fluorine atom, in particular, is expected to have a significant effect on the chemical shifts of nearby protons and carbons due to its high electronegativity and through-space coupling effects.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Indole N-H | ~8.1 |

| Aromatic Protons | 6.8 - 7.3 |

| Isobutyl CH₂ | ~2.7 |

| Isobutyl CH | ~2.0 |

| Isobutyl CH₃ | ~1.0 |

Values are approximate and obtained from computational predictions. Actual experimental values may vary.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | ~158 (d, ¹JCF ≈ 240 Hz) |

| Other Aromatic Carbons | 110 - 140 |

| Isobutyl CH₂ | ~28 |

| Isobutyl CH | ~27 |

| Isobutyl CH₃ | ~22 |

Values are approximate and obtained from computational predictions. The carbon attached to fluorine is expected to show a large one-bond coupling constant (¹JCF). Actual experimental values may vary.

The calculated vibrational wavenumbers for this compound would show characteristic peaks for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, and C-F stretching vibrations. The predicted intensities help in distinguishing the prominent peaks in an experimental spectrum.

Table 6: Predicted Key Vibrational Wavenumbers for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3450 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 |

Values are approximate and obtained from computational predictions. Actual experimental values may vary.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

A comprehensive review of available scientific literature indicates a notable absence of specific computational and theoretical chemistry studies focused on the reaction mechanisms and transition state analysis for the synthesis of this compound. While numerous computational investigations have been conducted on the synthesis of various indole derivatives and related heterocyclic compounds, research dedicated to the specific reaction pathways leading to this compound, including detailed transition state analysis, appears to be limited or not publicly available.

General methodologies for indole synthesis, such as the Fischer, Bischler, or Larock indole syntheses, have been the subject of computational modeling to elucidate their reaction mechanisms. These studies often employ density functional theory (DFT) and other quantum chemical methods to map potential energy surfaces, identify transition states, and calculate activation energies. For instance, computational studies on the Fischer indole synthesis have provided insights into the key researchgate.netresearchgate.net-sigmatropic rearrangement step, detailing the geometry and energetics of the transition state.

Similarly, theoretical investigations into palladium-catalyzed indole syntheses have explored the intricacies of catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination steps. These studies are crucial for understanding substituent effects and optimizing reaction conditions for the synthesis of a wide array of indole-containing molecules.

However, the specific influence of the fluoro and isobutyl substituents at the 4- and 3-positions, respectively, on the reaction mechanism and transition states of indole formation has not been a direct subject of published computational research. Such a study would be valuable for understanding the regioselectivity and reaction kinetics of the synthesis of this compound and could provide a predictive framework for the synthesis of other similarly substituted indoles. The electronic effects of the fluorine atom and the steric hindrance of the isobutyl group would be expected to significantly influence the energy barriers and geometries of intermediates and transition states throughout the reaction pathway.

In the absence of direct computational studies on this compound, researchers must extrapolate from existing theoretical work on related indole syntheses. Future computational investigations are warranted to fill this knowledge gap and provide a detailed, molecule-specific understanding of the reaction dynamics involved in the formation of this particular compound. Such studies would ideally include a thorough analysis of various potential reaction pathways, the characterization of all stationary points (reactants, intermediates, transition states, and products), and the calculation of activation and reaction energies to provide a complete mechanistic picture.

Chemical Reactivity and Derivatization of 4 Fluoro 3 Isobutyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) ring, as this allows the aromaticity of the benzene (B151609) ring to remain intact in the intermediate cation. However, in 4-Fluoro-3-isobutyl-1H-indole, the C3 position is already occupied, which significantly alters the regioselectivity of electrophilic aromatic substitution reactions.

Regioselectivity at C2, C3, and C5 Positions

With the C3 position blocked by the isobutyl group, electrophilic attack is redirected to other positions on the indole ring. The most likely sites for substitution are the C2 position of the pyrrole ring and the C5 position of the benzene ring. The outcome of a particular reaction will depend on the nature of the electrophile and the reaction conditions.

| Position | Predicted Reactivity in Electrophilic Aromatic Substitution | Rationale |

| C2 | High | Electronically activated by the adjacent nitrogen atom. Becomes a primary site for substitution when C3 is blocked. |

| C3 | Blocked | Substituted with an isobutyl group, preventing further electrophilic attack. |

| C5 | Moderate | Part of the electron-rich benzene portion of the indole ring. Can be a site for substitution, especially with strong electrophiles. |

Influence of Fluorine and Isobutyl Substituents on Reactivity

The substituents at the C3 and C4 positions exert a significant influence on the rate and regioselectivity of electrophilic aromatic substitution reactions.

Nucleophilic Reactions at Specific Positions

While the indole ring itself is generally electron-rich and thus not prone to direct nucleophilic attack, specific positions can be made reactive towards nucleophiles through various strategies.

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring bears a proton that can be abstracted by a base, generating an indolyl anion. This anion is a potent nucleophile and readily participates in reactions with various electrophiles, such as alkyl halides and acyl chlorides, leading to N-alkylation and N-acylation products, respectively. Classical conditions for N-alkylation often involve the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). core.ac.uk These reactions are generally high-yielding and show a strong preference for N-substitution over C-substitution. core.ac.uk

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH) | 1-Alkyl-4-fluoro-3-isobutyl-1H-indole |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., NaH) | 1-Acyl-4-fluoro-3-isobutyl-1H-indole |

Directed Ortho-Lithiation and Related Chemistry at C2

Directed ortho-lithiation is a powerful technique for the functionalization of specific C-H bonds. In the case of N-protected indoles, the protecting group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent. For N-protected pyrroles and indoles, C2 lithiation is highly dominant. uwindsor.ca

For this compound, the indole nitrogen would first need to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or a phenylsulfonyl (SO₂Ph) group. Treatment with a strong base like n-butyllithium or sec-butyllithium would then selectively remove the proton at the C2 position, generating a 2-lithioindole intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position.

| Electrophile | Product after Quenching 2-Lithio Intermediate |

| CO₂ | 2-Carboxy-4-fluoro-3-isobutyl-1H-indole derivative |

| Aldehydes/Ketones | 2-(Hydroxyalkyl)-4-fluoro-3-isobutyl-1H-indole derivative |

| Alkyl halides | 2-Alkyl-4-fluoro-3-isobutyl-1H-indole derivative |

| I₂ | 2-Iodo-4-fluoro-3-isobutyl-1H-indole derivative |

Reactivity at C3 and the Isobutyl Group

The C3 position is already substituted, and the C-C bond between the indole ring and the isobutyl group is generally stable and unreactive towards nucleophiles under standard conditions.

The isobutyl group itself is a saturated alkyl chain and is largely unreactive towards nucleophilic attack. The C-H bonds of the isobutyl group are not acidic and are not readily functionalized through nucleophilic pathways. However, radical halogenation could potentially occur at the benzylic-like position of the isobutyl group under specific conditions, but this falls outside the scope of nucleophilic reactions.

Reactions Involving the Isobutyl Side Chain

The isobutyl group at the C3 position, while generally robust, possesses reactive sites that can be targeted for further molecular elaboration. The most notable of these is the benzylic C-H bond—the hydrogen on the carbon atom directly attached to the indole ring.

Direct functionalization of the isobutyl side chain primarily involves reactions at the benzylic position, which is activated by the adjacent indole ring. Although the indole nucleus itself is prone to oxidation, selective conditions can be employed to modify the alkyl group.

One potential transformation is free-radical halogenation. Analogous to the side-chain bromination of alkylbenzenes, the benzylic C-H bond on the isobutyl group can be selectively brominated using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or AIBN). This would yield 3-(1-bromo-2-methylpropyl)-4-fluoro-1H-indole, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (alcohols, amines, etc.) at the benzylic position.

Furthermore, the presence of the C3-alkyl group directs further electrophilic substitution on the indole core to the C2 position. Acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes, for instance, has been shown to proceed with high regioselectivity for the C2 position. frontiersin.orgresearchgate.net This suggests that this compound could react with alkenes like 1,1-diphenylethene in the presence of a catalyst such as hydroiodic acid (HI) to yield the corresponding C2-alkylated product. frontiersin.org

Table 1: Representative C2-Alkylation of 3-Alkylindoles with Alkenes Data based on analogous reactions of 3-methylindole.

| Alkene Substrate | Acid Catalyst | Product Yield | Reference |

| 1,1-Diphenylethene | HI (30 mol%) | 95% | frontiersin.org |

| α-Methylstyrene | HI (30 mol%) | 93% | researchgate.net |

| Methyl α-phenylacrylate | HBr (30 mol%) | 85% | frontiersin.org |

Oxidative Transformations:

The alkyl side chain of an aromatic or heteroaromatic ring can be oxidized under strong conditions, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org The isobutyl group in this compound meets this requirement. Treatment with potent oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) is expected to cleave the C-C bonds of the side chain, oxidizing the benzylic carbon to a carboxylic acid. libretexts.orgyoutube.com This reaction would transform this compound into 4-Fluoro-1H-indole-3-carboxylic acid. It is crucial that the indole nitrogen be protected (e.g., as an N-sulfonyl derivative) prior to oxidation to prevent degradation of the electron-rich pyrrole ring.

Reductive Transformations:

The isobutyl side chain is a saturated alkyl group and is therefore inert to typical catalytic hydrogenation or chemical reduction conditions. Reductive transformations would only become relevant if the side chain were first modified to contain a reducible functional group. For instance, if the side chain were oxidized to a ketone (e.g., 3-(2-methyl-1-oxopropyl)-4-fluoro-1H-indole), this carbonyl group could then be reduced back to an alcohol (secondary alcohol) using hydride reagents like sodium borohydride (NaBH₄) or reduced completely to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

Transformations Involving the Fluorine Atom

The fluorine atom at the C4 position is part of an aromatic system and its reactivity is governed by the mechanisms of nucleophilic aromatic substitution (SₙAr).

In SₙAr reactions, fluoride is an excellent leaving group, paradoxically more so than heavier halogens. youtube.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through the inductive effect, accelerating the reaction. youtube.com

However, SₙAr reactions are significantly favored by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. The indole ring is inherently electron-rich, which deactivates the benzene portion towards nucleophilic attack. Therefore, direct SₙAr on this compound with common nucleophiles is expected to be challenging.

Nonetheless, such transformations are not impossible and could potentially be achieved under specific conditions:

With highly reactive nucleophiles: Strong nucleophiles like sodium methoxide in a polar aprotic solvent at high temperatures might effect substitution.

Via photoredox catalysis: Modern synthetic methods have enabled the SₙAr of unactivated and even electron-rich fluoroarenes through photoredox catalysis, which proceeds via a cation radical intermediate, making the ring susceptible to nucleophilic attack. nih.gov This approach could allow for the substitution of the fluorine atom with various nitrogen, oxygen, or sulfur nucleophiles. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoroarenes Illustrative examples demonstrating the principles of SₙAr.

| Fluoroarene | Nucleophile | Conditions | Product | Reference |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | Continuous flow, 80 °C | 4-(Pyrrolidin-1-yl)-1-nitrobenzene | researchgate.net |

| 4-Fluorotoluene | Pyrazole | Organic Photoredox Catalyst, Blue Light | 1-(p-Tolyl)-1H-pyrazole | nih.gov |

| 2,4-Difluoroanisole | Ammonia (B1221849) | Organic Photoredox Catalyst, Blue Light | 5-Fluoro-2-methoxyaniline | nih.gov |

Defluorination:

Defluorination involves the cleavage of the C-F bond and its replacement with a C-H bond. This can be achieved through reductive pathways. A reported strategy for the hydrodefluorination of fluoroarenes involves using reagents like sodium dithionite (Na₂S₂O₄). rsc.org Another advanced method achieves complete defluorination of perfluorinated compounds using photogenerated hydrated electrons derived from 3-indole-acetic-acid within an organomodified clay, a process that proceeds under mild conditions. nih.gov Such green chemistry approaches could potentially be adapted for the defluorination of this compound.

Fluorine Exchange Reactions:

Isotopic fluorine exchange (e.g., ¹⁹F for ¹⁸F) is a critical reaction in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). Halogen exchange (Halex) reactions can be facilitated in aqueous media or catalyzed by Lewis acids. ag.state.mn.usmdpi.com While direct exchange on an unactivated aryl fluoride can be difficult, methodologies are continually being developed. For instance, iodine–[¹⁸F]fluorine exchange on iodo-substituted heterocycles can be performed efficiently in an aqueous medium, suggesting that conversion of the fluoro-indole to an iodo-indole could be an indirect route to radiolabeling. mdpi.com

Synthesis of Complex Indole Derivatives through Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient tools for generating molecular complexity. acs.org Indoles are common substrates in MCRs. With the C3 position of this compound blocked, the molecule can still participate in MCRs through its nucleophilic N1 or C2 positions.

For example, a three-component condensation of an indole, an aldehyde, and a C-H acid (like malononitrile or an arenesulfinic acid) is a well-established route to complex 3-substituted indoles. acs.org While this pathway is blocked for this compound, variations that proceed through N-alkylation or C2-functionalization are plausible.

A potential MCR could involve a four-component reaction starting with an ortho-haloaniline, a terminal alkyne, an iodinating agent, and an alkyl halide to build a substituted indole core. nih.govbeilstein-journals.org More directly, this compound could act as the nucleophilic component in a reaction with an aldehyde and another species. For example, it could react at the N1 position with an aldehyde and an isocyanide in a Ugi-type reaction after initial deprotonation. The development of visible-light-induced multicomponent reactions also provides a modern avenue for constructing complex indole derivatives under mild conditions. acs.org

Table 3: Illustrative Multi-Component Reactions Involving Indoles

| Indole Reactant | Other Components | Catalyst/Conditions | Product Type | Reference |

| Indole | Aldehyde, Arenesulfinic acid | p-Toluenesulfonic acid | 3-(1-Arylsulfonylalkyl)indole | acs.org |

| Substituted Aniline (B41778) | Isocyanide, 2,2-Dimethoxyacetaldehyde, TMSN₃ | Room Temperature, then Acidic Ring Closure | 2-Tetrazolo substituted indole | nih.gov |

| o-Haloaniline | Terminal Alkyne, N-Iodosuccinimide, Alkyl Halide | PdCl₂(PPh₃)₂, DBU, KOt-Bu | Trisubstituted 3-Iodoindole | nih.govbeilstein-journals.org |

Investigation of Reaction Kinetics and Thermodynamics for Derivatization Processes of this compound

The study of reaction kinetics and thermodynamics is fundamental to understanding the derivatization processes of this compound. These investigations provide critical insights into the feasibility, spontaneity, and rate of chemical transformations, thereby guiding the synthesis of novel derivatives. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be developed by analyzing the electronic and steric effects of the fluoro and isobutyl substituents on the indole core and by drawing parallels with related indole derivatives.

The reactivity of the indole nucleus is significantly influenced by the electron-donating nature of the nitrogen atom, which increases the electron density of the pyrrole ring, making it highly susceptible to electrophilic attack. The position of substitution is governed by the stability of the resulting intermediate. For most electrophilic substitution reactions, attack at the C3 position is kinetically and thermodynamically favored due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring. However, in the case of this compound, the C3 position is already substituted, which directs further reactions to other positions on the indole ring.

The presence of a fluorine atom at the C4 position introduces a combination of electronic effects. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which tends to decrease the electron density of the benzene ring and, to a lesser extent, the pyrrole ring. Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M). In the context of electrophilic aromatic substitution, the inductive effect of halogens typically outweighs the resonance effect, leading to a general deactivation of the ring compared to unsubstituted indole. The isobutyl group at the C3 position is an alkyl group and thus has a weak electron-donating inductive effect (+I), which slightly activates the pyrrole ring.

Reaction Kinetics

The kinetics of derivatization reactions of this compound are primarily dictated by the activation energy required to reach the transition state. The substituents on the indole ring play a crucial role in modulating this energy barrier. Given that the C3 position is blocked, electrophilic attack is expected to occur at the N1 position or on the benzene ring at the C2, C5, C6, or C7 positions.

The rate of N-derivatization, such as alkylation or acylation at the indole nitrogen, is influenced by the acidity of the N-H proton and the nucleophilicity of the resulting indolide anion. The electron-withdrawing nature of the 4-fluoro substituent is expected to increase the acidity of the N-H proton, potentially facilitating deprotonation and subsequent reaction.

For electrophilic substitution on the carbocyclic ring, the directing effects of the existing substituents must be considered. The interplay between the electron-withdrawing fluoro group and the electron-donating nature of the pyrrole nitrogen will determine the regioselectivity. The isobutyl group at C3 will also exert a steric influence on the accessibility of adjacent positions.

Below is a qualitative data table illustrating the expected relative rates of electrophilic substitution at various positions of the this compound ring compared to unsubstituted indole.

| Position of Electrophilic Attack | Expected Relative Rate Compared to Unsubstituted Indole (at C3) | Justification |

|---|---|---|

| N1 | Variable | Dependent on reaction conditions; the 4-fluoro group may increase N-H acidity, favoring deprotonation and subsequent reaction. |

| C2 | Slightly Decreased | Steric hindrance from the adjacent isobutyl group at C3 and the deactivating effect of the 4-fluoro group. |

| C5 | Decreased | Deactivating inductive effect of the 4-fluoro group. |

| C6 | Decreased | Deactivating inductive effect of the 4-fluoro group. |

| C7 | Significantly Decreased | Strong deactivating inductive effect of the adjacent 4-fluoro group and potential steric hindrance. |

Reaction Thermodynamics

The thermodynamics of derivatization reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy change (ΔG) of the reaction. A negative ΔG indicates a spontaneous process.

For derivatization processes involving this compound, the thermodynamic parameters will be influenced by the stability of the reactants and products. The formation of new bonds during derivatization is typically an exothermic process (negative ΔH). The magnitude of this enthalpy change will depend on the strength of the bonds being formed and broken. The presence of the fluoro and isobutyl groups can influence the stability of the indole ring and its derivatives through electronic and steric interactions.

The change in entropy during a reaction is related to the change in the degree of disorder of the system. Reactions that result in an increase in the number of molecules generally have a positive ΔS, while reactions that decrease the number of molecules have a negative ΔS.

| Thermodynamic Parameter | Estimated Value for N-Alkylation | Discussion |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol | The formation of a new C-N bond is an exothermic process. The electron-withdrawing 4-fluoro group may slightly alter the bond dissociation energy of the N-H bond, and the isobutyl group may introduce minor steric strain, but the overall enthalpy change is expected to be significantly negative. |

| Entropy of Reaction (ΔS) | -10 to -30 J/(mol·K) | The reaction typically involves the combination of two molecules (the indole and an alkylating agent) to form a single product and a smaller byproduct, leading to a slight decrease in entropy. |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -77 to -111 kJ/mol | Given the significantly negative enthalpy change, the reaction is expected to be spontaneous at standard temperatures. The entropic contribution is relatively small. |

Advanced Applications in Chemical Research

Chemical Probes and Tools for Scientific Investigation

The indole (B1671886) scaffold is a prominent heterocyclic structure in numerous bioactive compounds and functional materials. rsc.org Its unique electronic properties make it a versatile platform for the design of chemical probes and tools for scientific investigation. The strategic substitution of the indole ring, such as with fluorine and alkyl groups in 4-Fluoro-3-isobutyl-1H-indole, can modulate its photophysical and chemical properties, rendering it suitable for various advanced applications.

Development of Fluorescent Probes for Chemical and Material Systems

Indole and its derivatives are known to exhibit intrinsic fluorescence, a property that is highly sensitive to the molecular environment. mdpi.com This characteristic makes them excellent candidates for the development of fluorescent probes. The fluorescence of the indole core arises from the π-π* electronic transition, and the emission wavelength, quantum yield, and lifetime can be fine-tuned by the introduction of various substituents.

The development of fluorescent probes based on substituted indoles often involves the strategic incorporation of electron-donating and electron-accepting groups to create donor-π-acceptor (D-π-A) systems. mdpi.com This design can lead to compounds with desirable photophysical properties such as large Stokes shifts, high quantum yields, and sensitivity to solvent polarity. mdpi.comnih.gov For a molecule like this compound, the fluorine atom at the 4-position acts as an electron-withdrawing group, while the isobutyl group at the 3-position is a weak electron-donating group. This substitution pattern can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for the functioning of many fluorescent probes.

| Compound | Substituent at 6-position | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) in Dichloromethane |

|---|---|---|---|---|

| 9 | NO2 | - | - | - |

| 10 | CN | - | - | 0.82 |

| 11 | Br | - | - | - |

| 13 | OMe | - | - | - |

| 14 | NH2 | - | - | - |

Data extrapolated from a study on 3-phenyl-2-pyridylindoles complexed with boron-difluoride to illustrate substituent effects. digitellinc.com Specific values for absorption and emission were noted to be in the range of 369-453 nm and 499-600 nm respectively for the series. digitellinc.com

Indole Derivatives in Advanced Sensing and Detection Technologies

The inherent reactivity and electronic nature of the indole nucleus make it a valuable component in the design of chemosensors. rsc.org Indole-based sensors can be designed to detect a variety of analytes, including cations, anions, and neutral molecules, through mechanisms that result in a measurable change in their optical or electrochemical properties. rsc.orgresearchgate.net

The nitrogen atom in the indole ring can act as a hydrogen bond donor, which is a key interaction for the recognition of anions like fluoride. researchgate.net The development of indole-based chemosensors often involves the incorporation of specific binding sites that can selectively interact with the target analyte. This interaction can then trigger a change in the fluorescence or color of the molecule, allowing for visual or instrumental detection.

For instance, indole-based chemosensors have been developed for the "naked-eye" detection of cyanide (CN⁻) and bisulfate (HSO₄⁻) ions. researchgate.net These sensors typically feature hydrogen-bonding moieties that form complexes with the target anions, leading to a distinct color change or fluorescence response. researchgate.net The isobutyl group at the C3 position of this compound could potentially influence the steric accessibility of the indole core, which might play a role in the selectivity of such sensors.

The general principle of an indole-based fluorescent sensor involves the modulation of an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process upon binding to an analyte. The following table provides examples of the types of analytes that have been detected using indole-based fluorescent probes.

| Detected Analyte | Sensing Mechanism | Observed Change |

|---|---|---|

| Hypochlorite (OCl⁻) | - | Fluorescence change |

| Cyanide (CN⁻) | Hydrogen bonding and deprotonation | Colorimetric and "turn-on" fluorescence |

| pH (Protons) | Protonation of nitrogen atoms | Color and fluorescence responses |

| Bisulfate (HSO₄⁻) | Hydrogen bonding | Fluorescence quenching |

Information compiled from studies on various indole derivatives. mdpi.comresearchgate.net

Chemical Building Blocks for Radiotracer Synthesis (excluding specific imaging applications)

Fluorinated organic molecules are of significant interest in the development of radiotracers for Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into a biologically active molecule allows for non-invasive imaging and quantification of physiological processes. researchgate.netfrontiersin.org The relatively long half-life of ¹⁸F (109.8 minutes) makes it suitable for multi-step radiosynthesis and for imaging studies of longer duration. mdpi.com

A compound like this compound could serve as a key precursor or building block in the synthesis of ¹⁸F-labeled PET radiotracers. The presence of a fluorine atom in the molecule provides a site for isotopic exchange or for direct comparison with a radiolabeled analogue. The synthesis of ¹⁸F-labeled compounds can be achieved through various methods, including nucleophilic substitution reactions on suitable precursors. openmedscience.com

The general strategy for preparing a ¹⁸F-labeled tracer from a fluorinated building block involves either a late-stage radiofluorination, where the ¹⁸F is introduced in the final steps of the synthesis, or a building block approach, where a small ¹⁸F-labeled molecule is prepared and then coupled to a larger molecular scaffold. researchgate.netuchicago.edu For a molecule like this compound, a potential precursor for its ¹⁸F-labeled version could be a derivative with a suitable leaving group at the 4-position, such as a nitro or a trimethylammonium group, which can be displaced by [¹⁸F]fluoride.

The following table outlines common precursors and methods used in the synthesis of ¹⁸F-labeled aromatic compounds, which could be applicable to the radiosynthesis of derivatives of this compound.

| Precursor Type | Reaction Type | Typical Conditions |

|---|---|---|

| Aryl boronate ester | Cu-mediated ¹⁸F-fluorination | [¹⁸F]KF/K₂₂₂, Cu(OTf)₂-pyridine, DMA, 110 °C |

| Diaryliodonium salt | Nucleophilic aromatic substitution | [¹⁸F]KF/K₂₂₂, DMSO, heat |

| Aryl halide (activated) | Nucleophilic aromatic substitution (SNAr) | [¹⁸F]KF/K₂₂₂, polar aprotic solvent, heat |

| Phenol derivative | Ruthenium-mediated deoxyradiofluorination | Ruthenium complex, [¹⁸F]KF/K₂₂₂, solvent, heat |

Information based on general methods for ¹⁸F-radiolabeling of aromatic compounds. frontiersin.orgnih.gov

Q & A

Basic: What synthetic routes are recommended for 4-Fluoro-3-isobutyl-1H-indole, and how can purity be optimized?

Methodological Answer:

- Multi-Step Synthesis : Begin with indole functionalization via electrophilic substitution. Introduce the fluorine atom at position 4 using fluorinating agents like Selectfluor® under anhydrous conditions. The isobutyl group at position 3 can be incorporated via Friedel-Crafts alkylation with isobutyl bromide and a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted intermediates. Recrystallization from ethanol improves crystallinity .

- Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous indoles (e.g., 4-Fluoro-1H-indole derivatives). The isobutyl group shows characteristic triplet signals for CH₂ and a multiplet for the tertiary carbon .

- IR : Confirm N-H stretch (~3400 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H]⁺ matching the molecular formula (C₁₂H₁₄FN) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electron density. The fluorine atom deactivates the indole ring, directing electrophiles to positions 5 and 6 .

- Molecular Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic regions using GaussView. Compare with experimental substituent effects in halogenated indoles .

Advanced: How can crystallographic software resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Refine data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Define puckering parameters via Cremer-Pople coordinates to analyze non-planarity of the indole ring .

- Visualization : WinGX or Mercury (CCDC) generates ORTEP diagrams to assess anisotropic displacement ellipsoids and hydrogen bonding .

Basic: What biological assays are appropriate for preliminary evaluation of this compound?

Methodological Answer:

- In Vitro Screening :

- Controls : Include unsubstituted indole and 3-isobutyl-1H-indole to isolate fluorine’s contribution .

Advanced: How to address contradictions in reported biological activities of fluorinated indole derivatives?

Methodological Answer:

- Meta-Analysis : Compare SAR studies for substituent effects. For example, 4-Fluoro-1-(phenylsulfonyl)-1H-indole shows variable anticancer activity depending on sulfonyl group orientation .

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Structural Clarity : Verify compound identity via single-crystal XRD if conflicting bioactivity arises from polymorphic forms .

Advanced: What strategies enhance the stability of this compound under physiological conditions?

Methodological Answer:

- Prodrug Design : Introduce acetyl or PEG groups at N-H to reduce metabolic degradation. Monitor stability via LC-MS in simulated gastric fluid (pH 2.0) .

- Microencapsulation : Use PLGA nanoparticles to protect the compound from rapid clearance. Characterize release kinetics using dialysis membrane methods .

Basic: How to analyze regioselectivity in derivatization reactions of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products